molecular formula C24H30FN3O B11188892 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11188892
M. Wt: 395.5 g/mol
InChI Key: HMDKFEGPKFKRMD-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a quinoline derivative, making it a subject of study for its pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline derivatives. The piperazine ring is often synthesized through the reaction of 2-fluorophenylamine with piperazine under controlled conditions . The quinoline derivative can be prepared through the cyclization of appropriate precursors in the presence of catalysts . The final step involves coupling the piperazine and quinoline derivatives using reagents such as coupling agents and solvents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, automated reaction systems, and purification techniques such as chromatography and recrystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Molecular docking studies have shown that the compound can interact with nucleoside transporters, inhibiting their function and affecting cellular processes .

Properties

Molecular Formula

C24H30FN3O

Molecular Weight

395.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone

InChI

InChI=1S/C24H30FN3O/c1-18-16-24(2,3)28(21-10-6-4-8-19(18)21)23(29)17-26-12-14-27(15-13-26)22-11-7-5-9-20(22)25/h4-11,18H,12-17H2,1-3H3

InChI Key

HMDKFEGPKFKRMD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=C4F)(C)C

Origin of Product

United States

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